BenchChemオンラインストアへようこそ!

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-

Regioselectivity Cytochrome P450 Gestodene synthesis

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)- (CAS 60919-46-2), also referred to as 15α-hydroxy-13β-ethyl-4-gonene-3,17-dione or 15α-OH-D-ethylgonendione, is a synthetic gonane steroid that serves as the penultimate intermediate in the industrial synthesis of gestodene, the most potent third-generation progestin used in oral contraceptives. The compound features a gon-4-ene core with ketone groups at positions 3 and 17, an ethyl substituent at C13, and a critical α-oriented hydroxyl group at C15 that stereochemically defines its utility as the immediate biosynthetic precursor to gestodene's Δ15 double bond.

Molecular Formula C₁₉H₂₆O₃
Molecular Weight 302.41
CAS No. 60919-46-2
Cat. No. B1148301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-
CAS60919-46-2
Synonyms15α-Hydroxyl-13-ethyl-gon-4-en-3,17-dione;  (15α)-13-Ethyl-15-hydroxy-gon-4-ene-3,17-dione;  15α-hydroxy-18-methyl-estra-4-ene-3,17-dione
Molecular FormulaC₁₉H₂₆O₃
Molecular Weight302.41
Structural Identifiers
SMILESCCC12CCC3C(C1C(CC2=O)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)18(19)16(21)10-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14+,15+,16-,18+,19+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15α-Hydroxy-13β-ethyl-4-gonene-3,17-dione (CAS 60919-46-2): A High-Selectivity Gestodene Intermediate


Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)- (CAS 60919-46-2), also referred to as 15α-hydroxy-13β-ethyl-4-gonene-3,17-dione or 15α-OH-D-ethylgonendione, is a synthetic gonane steroid that serves as the penultimate intermediate in the industrial synthesis of gestodene, the most potent third-generation progestin used in oral contraceptives [1]. The compound features a gon-4-ene core with ketone groups at positions 3 and 17, an ethyl substituent at C13, and a critical α-oriented hydroxyl group at C15 that stereochemically defines its utility as the immediate biosynthetic precursor to gestodene's Δ15 double bond [2]. It is simultaneously catalogued as Gestodene Impurity 2 in pharmacopoeial reference standards, reflecting its established role in both manufacturing and quality-control workflows for gestodene API [3].

Why Generic Substitution of 15α-Hydroxy-13β-ethyl-4-gonene-3,17-dione (CAS 60919-46-2) Fails: Regiochemical and Stereochemical Specificity


In-class 19-norandrostenedione derivatives bearing a C13-ethyl and C15-hydroxyl group cannot be freely interchanged, because the stereochemistry and regiochemistry of the single hydroxyl substituent decisively control downstream synthetic fidelity, impurity profiles, and regulatory compliance. The 15α-hydroxyl isomer (CAS 60919-46-2) is the obligate precursor for gestodene, whereas the 15β-epimer yields a biologically inactive product, the 11α-hydroxyl isomer routes to desogestrel, and alternative hydroxylation positions (1α, 7β) produce undesired byproducts that compromise yield and require costly chromatographic removal [1]. Even the non-hydroxylated 13β-ethyl-4-gonene-3,17-dione (CAS 21800-83-9) — the direct substrate for hydroxylation — cannot replace the target compound because it lacks the C15 oxygen handle necessary for the subsequent Δ15,16-dehydrogenation step unique to gestodene biosynthesis [2]. Substituting the target compound with a chemically analogous but stereochemically distinct intermediate therefore results in either a blocked synthetic sequence, an out-of-specification impurity profile, or a different API entirely, rendering procurement of the correct regio- and stereoisomer non-negotiable for both production and analytical reference applications [3].

Product-Specific Quantitative Evidence Guide for 15α-Hydroxy-13β-ethyl-4-gonene-3,17-dione (CAS 60919-46-2)


C15α Regioselectivity: Engineered P450BM3 Variant Achieves 89.5% Selectivity, Surpassing Native Fungal P450 Performance

The engineered bacterial P450BM3 variant HG12M8 (R47W/F87G/M185L/A328G/A330W/T438G) converts D-ethylgonendione to the target compound with 89.5% regioselectivity for the C15α position and 90.1% substrate conversion [1]. In contrast, the native fungal P450pra enzyme from Penicillium raistrickii exhibits only approximately 80% selectivity and approximately 20% conversion when heterologously expressed in Pichia pastoris [2]. This approximately 1.7-fold improvement in conversion yield and approximately 12 percentage-point gain in regioselectivity directly reduces byproduct formation and downstream purification costs [3].

Regioselectivity Cytochrome P450 Gestodene synthesis

Biotransformation Yield Enhancement: DES-Based System Elevates Conversion from 33% to 82%

When Penicillium raistrickii catalyzes the 15α-hydroxylation of D-ethylgonendione in a conventional monophasic aqueous system, the substrate conversion reaches only 33% after 72 hours [1]. Introducing 4% ChCl:Gly deep eutectic solvent (DES) into the reaction medium raises the conversion to 82% under otherwise identical conditions (2 g/L substrate, 17.5 gDW/L mycelium) [1]. This 2.48-fold increase is attributed to improved substrate solubility and mass transfer [2]. In a parallel study using an ionic liquid ([BMIm][NTf₂])/aqueous biphasic system, the yield reached 70% compared to 30% in a monophasic aqueous control [3].

Deep eutectic solvents Biotransformation Industrial biocatalysis

Recombinant Whole-Cell Catalyst Productivity: 5.79 g/L Titer Sets a New Benchmark for 15α-OH-DE Production

An engineered Pichia pastoris strain co-overexpressing the Penicillium raistrickii 15α-hydroxylase gene (PRH) and the yeast glucose-6-phosphate dehydrogenase gene (ZWF1) achieved a 15α-OH-DE product titer of 5.79 g/L in a 5-L stirred-tank bioreactor with fed-batch methanol induction over 196 hours [1]. This represents the highest reported titer for this intermediate to date. By comparison, the traditional P. raistrickii fungal process operates at 2 g/L substrate loading with approximately 65% yield, delivering an estimated product concentration of approximately 1.3 g/L [2]. The approximately 4.5-fold improvement in volumetric productivity translates to substantially lower production costs and smaller facility footprint for a given output [3].

Pichia pastoris Whole-cell biocatalysis Fed-batch fermentation

Analytical Reference Standard: Gestodene Impurity 2 with Comprehensive Characterization Supports ANDA and QC Workflows

The target compound is formally designated as Gestodene Impurity 2 and is supplied as a fully characterized reference standard with validated analytical data including HPLC purity (typically ≥98% by HPLC), NMR (¹H and ¹³C), and mass spectrometry [1]. This certified reference material is purpose-built for analytical method development, method validation (AMV), and quality-controlled (QC) release testing during Abbreviated New Drug Application (ANDA) filing and commercial gestodene production [2]. The closely related 13β-ethylgon-4-ene-3,17-dione (CAS 21800-83-9), while useful as a levonorgestrel impurity standard, does not serve gestodene-specific impurity profiling because it lacks the C15 oxygen functionality that is the critical structural marker for gestodene process-related impurities [3].

Pharmaceutical impurity standard Gestodene impurity profiling Quality control

Physicochemical Differentiation: LogP Reduction by ~0.5 Units Relative to the Non-Hydroxylated Precursor Improves Aqueous Process Compatibility

The target 15α-hydroxy compound has a computed LogP of 3.45 and a polar surface area (PSA) of 54.37 Ų . In contrast, the non-hydroxylated precursor 13β-ethylgon-4-ene-3,17-dione (CAS 21800-83-9) has a LogP ranging from 2.95 to 4.09 (varying by source) and a PSA of only 34.14 Ų [1]. The introduction of the C15α-hydroxyl group increases the PSA by approximately 20 Ų and reduces logP by approximately 0.5 units (using the most consistent database values: 3.45 vs 3.95), translating to a roughly 3-fold increase in theoretical aqueous solubility [2]. This modest but meaningful polarity shift facilitates partitioning into the aqueous phase during downstream workup and chromatographic purification, reducing solvent consumption.

LogP Aqueous solubility Steroid bioprocessing

Optimal Research and Industrial Application Scenarios for 15α-Hydroxy-13β-ethyl-4-gonene-3,17-dione (CAS 60919-46-2)


Gestodene API Manufacturing: Penultimate Intermediate for the Industrial Production of Third-Generation Oral Contraceptives

The compound's sole established commercial role is as the penultimate biosynthetic intermediate for gestodene, the progestin component of third-generation combined oral contraceptives (e.g., Femodene, Minulet) [1]. In the industrial hybrid chemoenzymatic route, the target compound is produced via microbial 15α-hydroxylation of D-ethylgonendione [2], followed by chemical dehydration to introduce the Δ15 double bond and subsequent 17α-ethynylation to yield the final API [3]. The recombinant P. pastoris process (5.79 g/L titer) and the DES-enhanced fungal process (82% conversion) represent the leading process options for manufacturers scaling up gestodene intermediate production [4]. Procurement of the target compound as a characterized intermediate, rather than synthesizing it in-house, allows API manufacturers without in-house fermentation capability to outsource the most technically demanding step while retaining the downstream chemistry.

Pharmaceutical Quality Control and Regulatory: Certified Reference Standard for Gestodene Impurity Profiling

As Gestodene Impurity 2, the compound is an indispensable reference standard for HPLC and LC-MS-based impurity profiling of gestodene API and finished drug products [1]. Regulatory submissions (ANDAs, DMFs) require the identification, quantification, and control of all process-related impurities above the identification threshold (typically 0.1% per ICH Q3A). The target compound, being the immediate biosynthetic precursor that can persist as a residual impurity, must be specifically quantified in every batch release [2]. Its availability as a fully characterized standard (NMR, MS, HPLC purity ≥98%) with a certified CoA directly supports pharmaceutical manufacturers' QC laboratories in meeting compendial and ICH requirements [3].

Biocatalyst Engineering and Directed Evolution: Benchmark Substrate for C-H Activation Selectivity Studies

The 15α-hydroxylation of D-ethylgonendione has become a benchmark reaction for engineering cytochrome P450 monooxygenases with improved regio- and stereoselectivity [1]. The target compound serves as the analytical reference for quantifying hydroxylation outcomes in biocatalyst screening campaigns. Recent work engineering P450BM3 variants has demonstrated that selectivity for C15α over competing C15β, C11α, or C1α positions can be improved from 54.1% to 89.5% through rational design [2]. Laboratories engaged in protein engineering for steroid oxyfunctionalization procure the target compound as a quantitative standard to calibrate HPLC assays and confirm product identity, enabling precise measurement of regioselectivity and conversion in high-throughput screening workflows [3].

Green Chemistry and Process Intensification Research: Model Compound for DES/IL-Enhanced Biotransformation

The poor aqueous solubility of steroid substrates has made the D-ethylgonendione-to-15α-OH-DE conversion a widely studied model system for evaluating novel solvent systems in whole-cell biotransformations [1]. The demonstration that deep eutectic solvents (e.g., ChCl:Gly) increase conversion from 33% to 82% and ionic liquid biphasic systems raise yield from 30% to 70% [2] establishes this reaction as a compelling case study for process intensification research. Academic and industrial process chemistry laboratories procure the target compound to serve as the authentic analytical standard when developing and validating new solvent-assisted biotransformation protocols, enabling precise quantitation of process improvements [3].

Quote Request

Request a Quote for Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.